[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate
Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate typically involves the reaction of 4-chlorophenyl azide with propargyl methanesulfonate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click chemistry” approach. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a suitable solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve scaling up the click chemistry reaction using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted triazole derivatives.
Oxidation Reactions: Formation of oxidized triazole products.
Reduction Reactions: Formation of reduced triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique triazole ring structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in various biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its triazole ring is a common motif in many pharmaceutical agents, and derivatives of this compound are being explored for their therapeutic properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methanesulfonate group can also participate in nucleophilic substitution reactions, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole: A closely related compound with similar chemical properties but lacking the methanesulfonate group.
1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl acetate: Another derivative with an acetate group instead of methanesulfonate.
1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzoate: A compound with a benzoate group, offering different reactivity and applications.
Uniqueness: The presence of the methanesulfonate group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate imparts unique reactivity and stability compared to its analogs. This functional group enhances its solubility in polar solvents and allows for specific chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-18(15,16)17-7-9-6-14(13-12-9)10-4-2-8(11)3-5-10/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPHKCZZFRSJFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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